(1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a carboxylic acid group and a methyl group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective hydrogenation of a suitable precursor, such as a cyclohexene derivative, under controlled conditions. The use of chiral catalysts can enhance the enantioselectivity of the reaction, ensuring the desired (1S,3R) configuration .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the desired stereochemistry. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reagents used.
Substitution: The methyl group on the cyclohexane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to various halogenated derivatives .
Scientific Research Applications
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism by which (1S,3R)-3-Methylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Methylcyclohexane-1-carboxylic acid: This enantiomer has different stereochemistry and may exhibit distinct reactivity and biological activity.
Cyclohexane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and applications.
3-Methylcyclohexanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and uses.
Uniqueness
The unique combination of the (1S,3R) configuration and the presence of both a carboxylic acid and a methyl group on the cyclohexane ring makes (1S,3R)-3-Methylcyclohexane-1-carboxylic acid a valuable compound in various fields. Its specific stereochemistry allows for selective interactions with molecular targets, enhancing its utility in research and industrial applications .
Properties
IUPAC Name |
(1S,3R)-3-methylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727507 | |
Record name | (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73873-48-0 | |
Record name | (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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